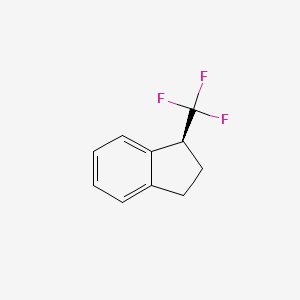
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is an organic compound that features a trifluoromethyl group attached to an indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the ring-opening lithiation-borylation of 2-trifluoromethyl oxirane, which provides versatile trifluoromethyl-substituted boronic esters . This method involves the use of non-polar solvents and specific reaction conditions to ensure the desired stereospecificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indene structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its indene structure, which provides a unique framework for chemical modifications. The presence of the trifluoromethyl group further enhances its chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
68533-21-1 |
|---|---|
Formule moléculaire |
C10H9F3 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
(1S)-1-(trifluoromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
Clé InChI |
HLLRNLNXSJRSRZ-VIFPVBQESA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]1C(F)(F)F |
SMILES canonique |
C1CC2=CC=CC=C2C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
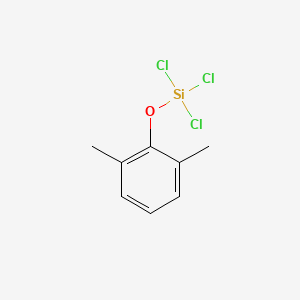
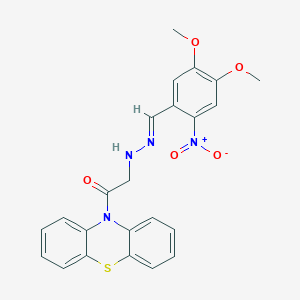
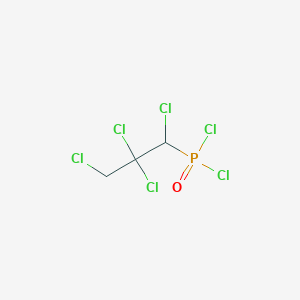

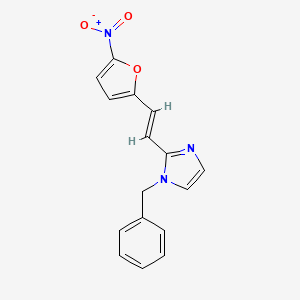
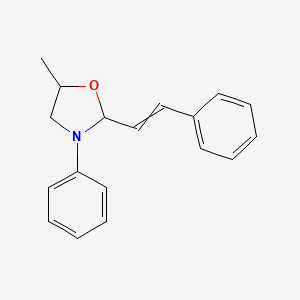
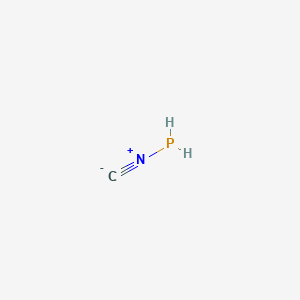
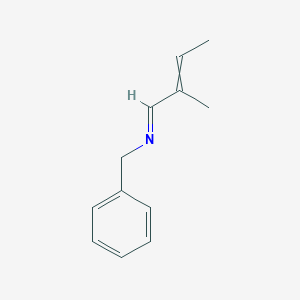

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
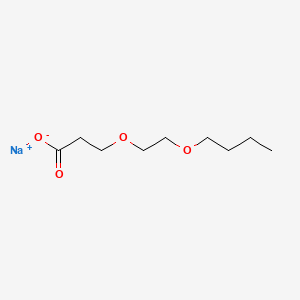

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
